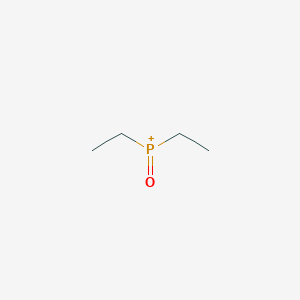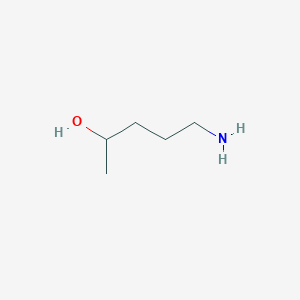
5-Aminopentan-2-ol
Vue d'ensemble
Description
5-Aminopentan-2-ol is a chemical compound that is part of a broader class of organic molecules which include amino alcohols. These compounds contain both amine and alcohol functional groups, which contribute to their diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of compounds related to 5-Aminopentan-2-ol has been explored through various methods. For instance, the acylation of 2-aminopentane-1,5-diol derivatives has been achieved with high chemo- and regioselectivity using organocatalysis, allowing for the selective introduction of an acyl group onto the secondary hydroxy group . Additionally, novel synthesis routes have been developed for 2-aminopentanedinitriles, which are precursors to various nitrogen-containing heterocycles, through the treatment of 2-(bromomethyl)aziridines with potassium cyanide . These methods demonstrate the versatility in synthesizing amino alcohol derivatives and related structures.
Molecular Structure Analysis
The molecular structure of 5-Aminopentan-2-ol and its derivatives is characterized by the presence of both amino and hydroxyl functional groups. The spatial arrangement of these groups can significantly influence the molecule's reactivity and interaction with other chemical entities. For example, the synthesis of racemic aminosugar lactones involves complex molecular structures that are derived from simpler amino alcohol precursors . The stereochemistry of these molecules is crucial for their biological activity and interaction with biological receptors, as seen in the synthesis of enantiopure derivatives of 2-methyl-4-hydroxy-5-aminopentanoic acid, where only one stereoisomer showed affinity for GABA B-receptor sites .
Chemical Reactions Analysis
The chemical reactivity of 5-Aminopentan-2-ol derivatives is diverse. 5-Aminopenta-2,4-dienals, which are related to 5-Aminopentan-2-ol, can behave as nucleophilic or electrophilic species due to their push-pull diene structure, making them suitable for constructing nitrogen heterocycles . Moreover, the introduction of azolyl groups into the 5-aminopentanoic acid framework has been used to create inhibitors of nitric oxide synthases, showcasing the potential of these compounds in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Aminopentan-2-ol and its derivatives are influenced by the functional groups present in the molecule. The amino group can participate in hydrogen bonding, which affects the compound's solubility and boiling point. The presence of the hydroxyl group also contributes to the molecule's polarity and reactivity. These properties are essential when considering the compound's applications, whether in synthesis or as a potential pharmaceutical agent. The studies mentioned do not directly provide detailed physical and chemical properties but give insight into the reactivity and potential applications of the compound and its derivatives .
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
5-Aminopentan-2-ol has been explored in catalysis and chemical synthesis. A study by Yoshida et al. (2012) demonstrated its use in the highly chemo- and regioselective acylation of 2-aminopentane-1,5-diol derivatives, utilizing organocatalysis for molecular recognition events (Yoshida et al., 2012). Additionally, Picon et al. (2009) achieved a biomimetic-inspired synthesis of the tetracyclic core of (+/-)-dibromoagelaspongin, a natural compound, starting from commercially available 5-aminopentan-1-ol (Picon et al., 2009).
Biomass-Derived Chemical Production
Li et al. (2020) developed an efficient and green process for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran, highlighting the potential of 5-aminopentan-2-ol in sustainable chemical production (Li et al., 2020).
Antiviral and Microbicidal Applications
Tolmacheva et al. (2019) investigated the antiviral activities of triterpenic C3, C28 amides with a residue of 5-aminopentan-2-ol, finding significant inhibitory and virucidal actions against viruses like HSV-I and HIV-1 (Tolmacheva et al., 2019).
Biocatalysis and Pharmaceutical Intermediates
In the field of biocatalysis, Smith et al. (2010) described a multidisciplinary approach for the biocatalytic synthesis of chiral amino alcohols, like (2S,3S)-2-aminopentane-1,3-diol, using engineered Escherichia coli, demonstrating the pharmaceutical intermediate potential of derivatives of 5-aminopentan-2-ol (Smith et al., 2010).
Neuropharmacology and Receptor Studies
Studies have also explored the role of 5-aminopentan-2-ol derivatives in neuropharmacology and receptor research. For instance, Meltzer et al. (2006) synthesized and evaluated an array of 2-aminopentanophenones, revealing selective inhibitors for dopamine and norepinephrine transporters, pertinent to neurotransmission (Meltzer et al., 2006).
Methanol-Based Production
Brito et al. (2021) reported on methanol-based production of 5-aminovalerate using recombinant Bacillus methanolicus strains, contributing to the understanding of biotechnological applications using 5-aminopentan-2-ol derivatives (Brito et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
5-aminopentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)3-2-4-6/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGRDSFPHUTBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430701 | |
| Record name | 5-Amino-pentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopentan-2-ol | |
CAS RN |
81693-62-1 | |
| Record name | 5-Amino-pentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminopentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



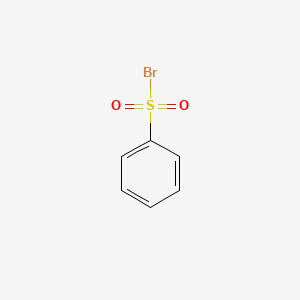
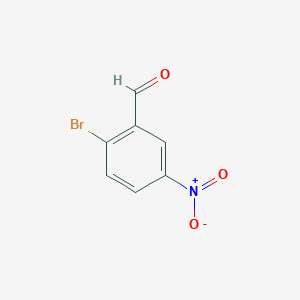


![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)
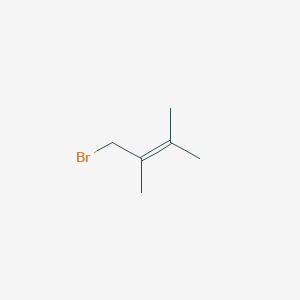
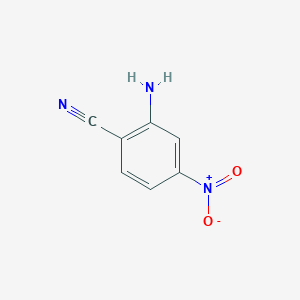

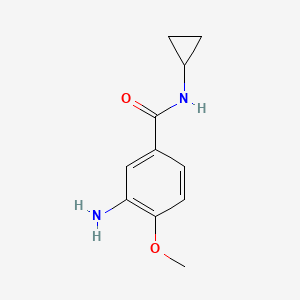
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)
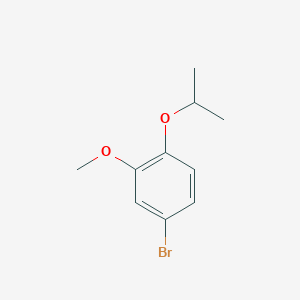
![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)
